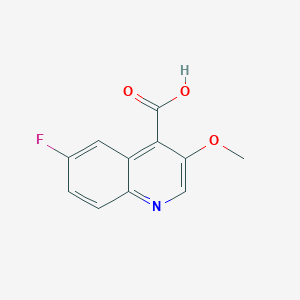

6-Fluoro-3-methoxyquinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC17251158

Molecular Formula: C11H8FNO3

Molecular Weight: 221.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8FNO3 |

|---|---|

| Molecular Weight | 221.18 g/mol |

| IUPAC Name | 6-fluoro-3-methoxyquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H8FNO3/c1-16-9-5-13-8-3-2-6(12)4-7(8)10(9)11(14)15/h2-5H,1H3,(H,14,15) |

| Standard InChI Key | VRPHSGLZPRKONC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CN=C2C=CC(=CC2=C1C(=O)O)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

6-Fluoro-3-methoxyquinoline-4-carboxylic acid belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula is inferred as C₁₁H₈FNO₃, based on analogs such as 6-fluoro-4-methoxyquinoline-3-carboxylic acid and 6-fluoro-2-methoxyquinoline-3-carboxylic acid. The substitution pattern includes:

-

Fluoro group (-F) at position 6, enhancing electronegativity and influencing binding interactions.

-

Methoxy group (-OCH₃) at position 3, contributing to solubility and steric effects.

-

Carboxylic acid (-COOH) at position 4, enabling hydrogen bonding and salt formation .

The exact mass is approximately 221.18 g/mol, with a calculated exact mass of 221.03300 . The presence of polar functional groups results in a logP value of 1.36, indicating moderate lipophilicity .

Physicochemical Properties

Data from structurally similar compounds provide insights into its physical properties:

The compound’s flash point of 173.2°C suggests moderate flammability, consistent with aromatic heterocycles . Its low vapor pressure indicates limited volatility at room temperature, favoring stability in solid formulations .

Synthetic Pathways and Modifications

General Synthesis of Fluoroquinolones

The synthesis of 6-fluoroquinolones typically involves:

-

Cyclization Reactions: Formation of the quinoline core via Skraup or Gould-Jacobs reactions. For example, 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is synthesized using ethyl 3-ethoxyacrylate and 4-fluoroaniline precursors .

-

Fluorination: Electrophilic fluorination at position 6 using agents like Selectfluor® .

-

Methoxy Introduction: Nucleophilic substitution or Ullmann coupling to install the methoxy group at position 3 .

-

Carboxylic Acid Functionalization: Hydrolysis of ester intermediates to yield the free acid .

A representative pathway for 6-fluoro-3-methoxyquinoline-4-carboxylic acid could involve:

-

Step 1: Condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate to form a 4-quinolone intermediate.

-

Step 2: Methoxylation at position 3 using copper(I) oxide and methanol under reflux .

-

Step 3: Saponification of the ethyl ester to the carboxylic acid using NaOH .

Challenges in Synthesis

-

Regioselectivity: Ensuring precise substitution at positions 3, 4, and 6 requires optimized reaction conditions. For instance, methoxy group placement is sensitive to temperature and catalyst choice .

-

Purification: The polar carboxylic acid group complicates isolation, often necessitating recrystallization from ethanol/water mixtures .

Biological Activity and Mechanism of Action

Antibacterial Activity

Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, preventing DNA replication. While direct data on 6-fluoro-3-methoxyquinoline-4-carboxylic acid are scarce, analogs such as 1-ethyl-6-fluoro-7-piperazinyl-4-quinolone-3-carboxylic acid exhibit:

The methoxy group at position 3 may enhance membrane permeability, while the fluorine at position 6 improves target binding.

Antifungal and Other Activities

Applications in Pharmaceutical Development

Antibacterial Agents

The compound’s core structure aligns with second-generation fluoroquinolones like ciprofloxacin. Potential advantages include:

-

Broad-Spectrum Activity: Efficacy against Gram-negative and some Gram-positive pathogens.

-

Oral Bioavailability: The carboxylic acid group facilitates salt formation (e.g., sodium or hydrochloride) for improved solubility .

Prodrug Design

Esterification of the carboxylic acid (e.g., ethyl or benzyl esters) could enhance absorption, with hydrolysis in vivo releasing the active moiety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume